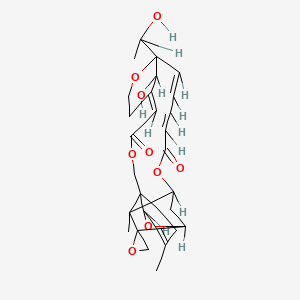![molecular formula C16H20ClN3O2 B1242812 4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)
4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of SC-52491 involves several key steps, starting with the Diels-Alder condensation of fumaric acid (S)-methyl lactate ester with cyclopentadiene to form a norbornene derivative . This intermediate undergoes a series of reactions, including saponification, iodolactonization, and Hofmann-type rearrangement, to yield the primary amine. Subsequent steps involve the formation of a sulfonamide, cleavage of the iodolactone ring, ozonolysis, and reduction to form the final azanoradamantane structure .
Chemical Reactions Analysis
SC-52491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions are common, particularly in the formation of derivatives.
Common Reagents and Conditions: Reagents such as lithium hydroxide, iodine, thionyl chloride, and carbonyldiimidazole are used in the synthesis and modification of SC-52491.
Major Products: The major products formed from these reactions include various intermediates and the final azanoradamantane structure.
Scientific Research Applications
Mechanism of Action
SC-52491 exerts its effects by acting as a serotonin 5-HT4 receptor agonist and 5-HT3 receptor antagonist . This dual activity allows it to modulate serotonin signaling pathways, which are crucial for various physiological processes, including gastrointestinal motility and neurotransmission . The compound’s interaction with these receptors helps alleviate symptoms of gastrointestinal disorders and has potential antiemetic effects .
Comparison with Similar Compounds
SC-52491 is unique due to its dual activity on serotonin receptors. Similar compounds include:
SC-52490: Another azanoradamantane compound with similar structure but different activity profile.
Other Serotonin Receptor Modulators: Compounds that target serotonin receptors but may not have the same dual activity as SC-52491.
SC-52491 stands out due to its potent activity as both a 5-HT4 receptor agonist and 5-HT3 receptor antagonist, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C16H20ClN3O2 |
|---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
4-amino-N-(1-azatricyclo[3.3.1.03,7]nonan-4-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H20ClN3O2/c1-22-14-4-13(18)12(17)3-10(14)16(21)19-15-9-2-8-5-20(6-9)7-11(8)15/h3-4,8-9,11,15H,2,5-7,18H2,1H3,(H,19,21) |
InChI Key |
MRKYTIJPEALHEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2C3CC4C2CN(C4)C3)Cl)N |
Synonyms |
SC-52491 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
![(16Z,18Z)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B1242741.png)






![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)

